6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid
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Overview
Description
6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and a morpholine ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Morpholine Substitution: The morpholine ring is introduced via a nucleophilic substitution reaction, where morpholine displaces a leaving group (e.g., a halide) on the pyrimidine ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorine atom or other substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Morpholine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing other substituents.
Substitution: Formation of substituted pyrimidine derivatives with various nucleophiles.
Scientific Research Applications
6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the biological context.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(piperidin-4-yl)pyrimidine-4-carboxylic acid: Similar structure but with a piperidine ring instead of a morpholine ring.
6-Chloro-2-(pyrrolidin-4-yl)pyrimidine-4-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid is unique due to the presence of the morpholine ring, which can impart distinct chemical and biological properties compared to other similar compounds. The morpholine ring can influence the compound’s solubility, reactivity, and interaction with biological targets.
Properties
Molecular Formula |
C9H10ClN3O3 |
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Molecular Weight |
243.65 g/mol |
IUPAC Name |
6-chloro-2-morpholin-4-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10ClN3O3/c10-7-5-6(8(14)15)11-9(12-7)13-1-3-16-4-2-13/h5H,1-4H2,(H,14,15) |
InChI Key |
PVNDKUQHEZUXOH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=N2)Cl)C(=O)O |
Origin of Product |
United States |
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